
Oxolane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolane-2,3,4,5-tetrol, also known as tetrahydrofuran-2,3,4,5-tetrol, is a heterocyclic organic compound with the molecular formula C4H8O5. It is a derivative of tetrahydrofuran, featuring four hydroxyl groups attached to the carbon atoms in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxolane-2,3,4,5-tetrol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydrofuran-2,3,4,5-tetraol can be achieved using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of furfural derivatives. This process typically requires the use of metal catalysts such as palladium or platinum, along with hydrogen gas, to achieve the desired reduction and hydroxylation of the furfural ring .
Análisis De Reacciones Químicas
Types of Reactions
Oxolane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetraone, while reduction can produce tetrahydrofuran derivatives with fewer hydroxyl groups .
Aplicaciones Científicas De Investigación
Oxolane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: This compound is used in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism by which oxolane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and other proteins, influencing various metabolic pathways. The hydroxyl groups in the compound allow for hydrogen bonding and other interactions with biological molecules, which can modulate their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: A simpler analog without the hydroxyl groups.
Furan: An unsaturated analog with a similar ring structure but lacking the hydroxyl groups.
Erythritol: A sugar alcohol with a similar number of hydroxyl groups but a different ring structure.
Uniqueness
Oxolane-2,3,4,5-tetrol is unique due to the presence of four hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
656813-78-4 |
|---|---|
Fórmula molecular |
C4H8O5 |
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
oxolane-2,3,4,5-tetrol |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)4(8)9-3(1)7/h1-8H |
Clave InChI |
KEJOLGAIPQIPDJ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(OC1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




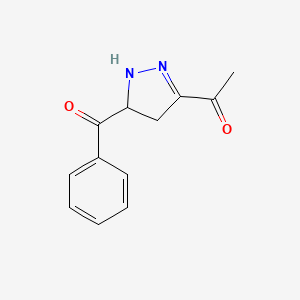
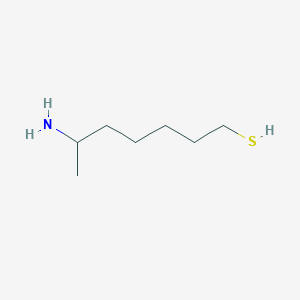

![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
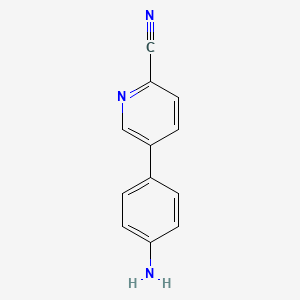


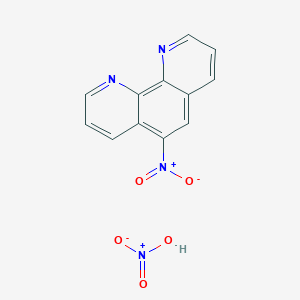
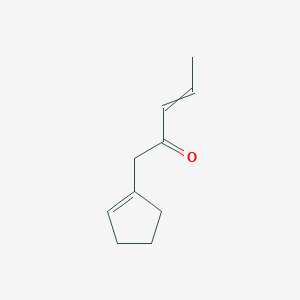

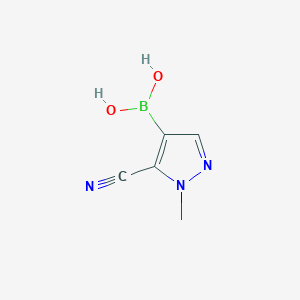
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
